molecular formula C8H5NO B1222142 Benzoyl cyanide CAS No. 613-90-1

Benzoyl cyanide

Cat. No. B1222142
Key on ui cas rn: 613-90-1
M. Wt: 131.13 g/mol
InChI Key: GJQBHOAJJGIPRH-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[Cl:9].[Cu:13].[Na:10][C:11]#[N:12]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[C:11]#[N:12]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)c1ccccc1
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[Cu]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
N#C[Na]

Outcomes

Product
Name
Type
product
Smiles
N#CC(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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